2-Bromo-3-(2-phenylhydrazinyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(2-phenylhydrazinyl)propanenitrile is an organic compound with a complex structure that includes a bromine atom, a phenylhydrazinyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2-phenylhydrazinyl)propanenitrile typically involves the reaction of 2-bromo-3-nitropropanenitrile with phenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(2-phenylhydrazinyl)propanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide or cyanide ions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenylhydrazinyl group can undergo oxidation to form corresponding azo compounds.
Common Reagents and Conditions
Substitution: Sodium or potassium cyanide in ethanol.
Reduction: Lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Major Products Formed
Substitution: Formation of 3-(2-phenylhydrazinyl)propanenitrile.
Reduction: Formation of 2-amino-3-(2-phenylhydrazinyl)propanenitrile.
Oxidation: Formation of azo compounds such as 2-phenylazo-3-(2-phenylhydrazinyl)propanenitrile.
Scientific Research Applications
2-Bromo-3-(2-phenylhydrazinyl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(2-phenylhydrazinyl)propanenitrile involves its interaction with various molecular targets. The bromine atom and nitrile group can participate in nucleophilic and electrophilic reactions, respectively. The phenylhydrazinyl group can form hydrogen bonds and π-π interactions with other molecules, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-nitropropanenitrile: Similar structure but with a nitro group instead of a phenylhydrazinyl group.
3-Bromo-2-phenylpropanenitrile: Similar structure but with the bromine and phenyl groups in different positions.
2-Bromo-3-(2-methylhydrazinyl)propanenitrile: Similar structure but with a methylhydrazinyl group instead of a phenylhydrazinyl group.
Uniqueness
2-Bromo-3-(2-phenylhydrazinyl)propanenitrile is unique due to the presence of the phenylhydrazinyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
65347-83-3 |
---|---|
Molecular Formula |
C9H10BrN3 |
Molecular Weight |
240.10 g/mol |
IUPAC Name |
2-bromo-3-(2-phenylhydrazinyl)propanenitrile |
InChI |
InChI=1S/C9H10BrN3/c10-8(6-11)7-12-13-9-4-2-1-3-5-9/h1-5,8,12-13H,7H2 |
InChI Key |
VEMZVXYSIWKKLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNCC(C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.